

Application Notes and Protocols for 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ in Pharmacokinetic Studies

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Compound of Interest

Compound Name: 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$

Cat. No.: B15556112

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds labeled with stable isotopes, such as Carbon-13 (^{13}C), allows researchers to differentiate the administered drug and its metabolites from endogenous molecules, providing clear and quantitative data.[1][2] 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ is a labeled variant of its parent compound, designed for use as an internal standard or tracer in pharmacokinetic studies. The $^{13}\text{C}_6$ -label on the phenyl ring provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry.[3] This allows for precise tracking of the parent compound and its metabolites in biological matrices.[4]

The triisopropylsilane (TIPS) group is a bulky protecting group, and its metabolic fate, along with the bromophenoxy moiety, is of key interest. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of related drug candidates.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ in preclinical pharmacokinetic studies.

Key Applications

- Internal Standard: For accurate quantification of unlabeled 4-Bromophenoxytriisopropylsilane in biological samples using isotope dilution mass spectrometry.[6]
- Metabolic Fate Determination: Tracing the biotransformation of the parent compound by identifying $^{13}\text{C}_6$ -labeled metabolites.[1]
- Pharmacokinetic Profiling: Determining key PK parameters such as clearance, volume of distribution, and half-life.[7]
- Mass Balance Studies: Quantifying the excretion of the drug and its metabolites in urine and feces.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile of 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$.

1. Animal Model:

- Species: Sprague-Dawley rats (n=3-5 per group, male and female).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

- Formulation: Prepare a dosing solution of 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ in an appropriate vehicle (e.g., a mixture of PEG400, ethanol, and saline). The final concentration should be based on the desired dose and administration volume.
- Administration:
 - Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
 - Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

3. Sample Collection:

- Blood: Collect serial blood samples (approx. 100-200 μ L) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
- Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
- Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 or 48 hours to assess excretion.

4. Sample Analysis (LC-MS/MS):

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard if the labeled compound is the analyte) to 1 volume of plasma.
 - Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - Chromatography: Use a reverse-phase C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
 - Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions for 4-Bromophenoxytriisopropylsilane-¹³C₆ and its potential metabolites. The +6 Da mass

shift of the $^{13}\text{C}_6$ -labeled compound and its metabolites will distinguish them from endogenous interferences.

5. Data Analysis:

- Calculate the plasma concentration of 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ at each time point.
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters, including:
 - Area under the concentration-time curve (AUC)
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Half-life ($t_{1/2}$)
 - Maximum concentration (Cmax) and time to Cmax (Tmax) for oral administration.
 - Bioavailability (F%) for oral administration, by comparing the AUC from oral and IV routes.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$ in Rats

Parameter	Intravenous (2 mg/kg)	Oral (20 mg/kg)
AUC _{0-inf} (ng*h/mL)	1500 ± 250	4500 ± 600
C _{max} (ng/mL)	850 ± 120 (at 5 min)	600 ± 90
T _{max} (h)	-	1.5 ± 0.5
t _{1/2} (h)	3.5 ± 0.8	4.2 ± 1.1
CL (mL/h/kg)	22.2 ± 3.7	-
V _d (L/kg)	0.11 ± 0.02	-
F (%)	-	30 ± 5

Data are presented as mean ± standard deviation.

Table 2: Excretion Profile of 4-Bromophenoxytriisopropylsilane-¹³C₆ and its Metabolites in Rats (0-48h)

Excretion Route	% of Administered Dose
Urine	
Parent Compound	5 ± 1
Metabolite M1	25 ± 4
Metabolite M2	15 ± 3
Total Urinary Excretion	45 ± 6
Feces	
Parent Compound	30 ± 5
Metabolite M1	10 ± 2
Total Fecal Excretion	40 ± 6
Total Recovery	85 ± 8

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

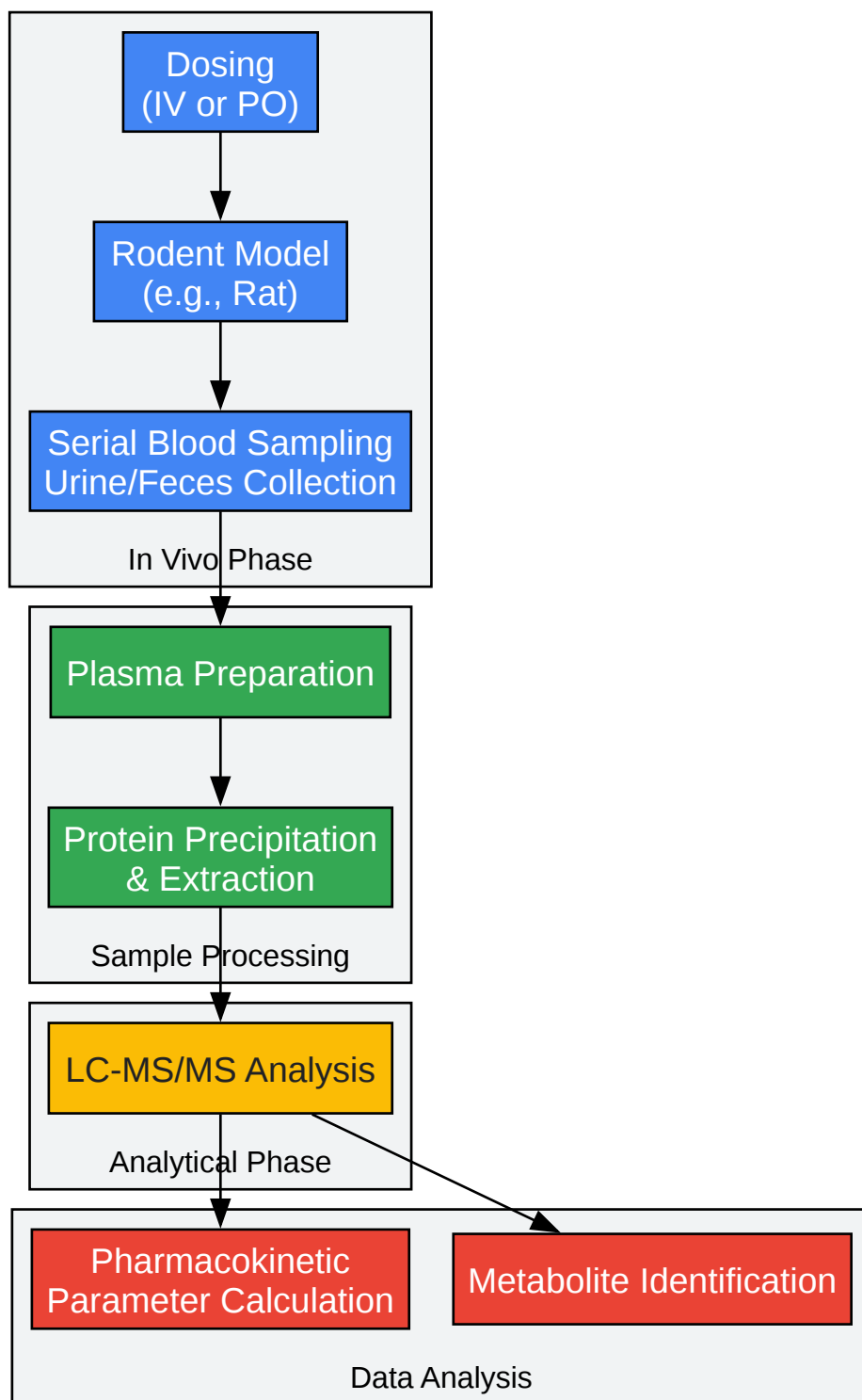


Figure 1. Experimental Workflow for a Pharmacokinetic Study

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Caption: Workflow of the in vivo pharmacokinetic study.

Potential Metabolic Pathway

Based on the metabolism of similar brominated and silylated aromatic compounds, a likely metabolic pathway for 4-Bromophenoxytriisopropylsilane involves hydroxylation and subsequent conjugation. The TIPS group may also be subject to metabolism.

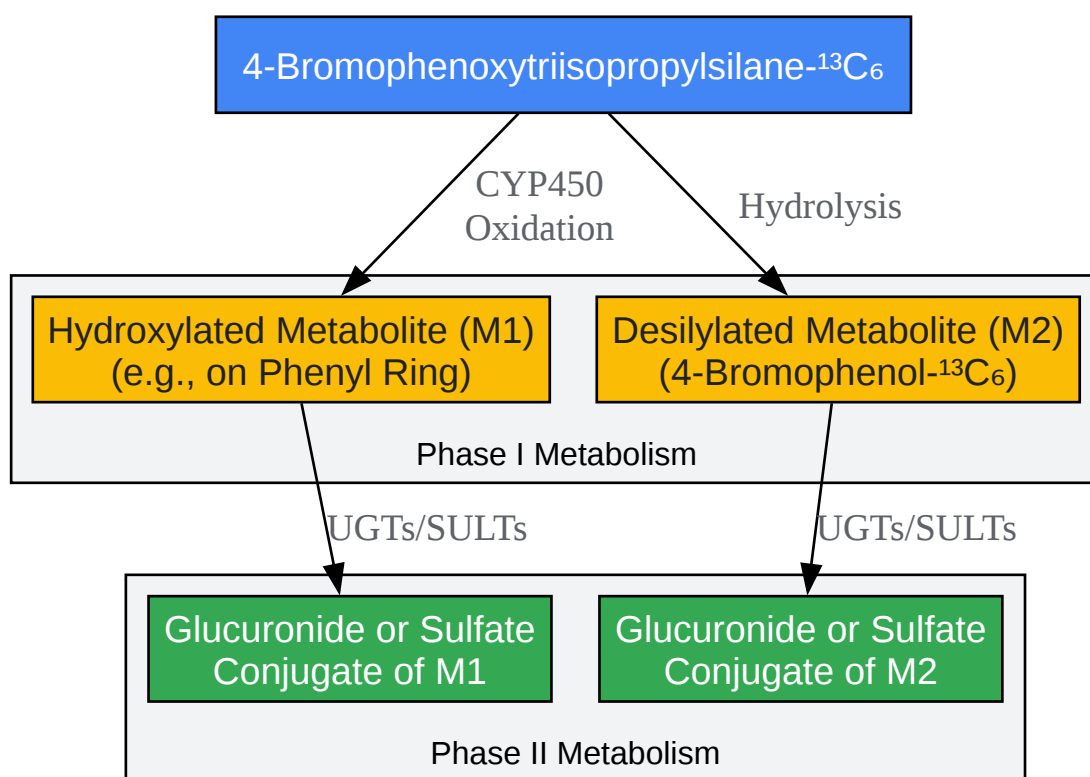


Figure 2. Postulated Metabolic Pathway

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Caption: Potential metabolic fate of the compound.

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